molecular formula C21H23N3OS B11039006 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11039006
M. Wt: 365.5 g/mol
InChI Key: VDLVRFITQBIHOH-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its piperidine ring and carboxamide group provide additional sites for chemical modification, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-14-9-10-17(15(2)12-14)22-20(25)16-6-5-11-24(13-16)21-23-18-7-3-4-8-19(18)26-21/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,22,25)

InChI Key

VDLVRFITQBIHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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